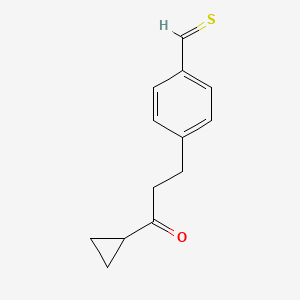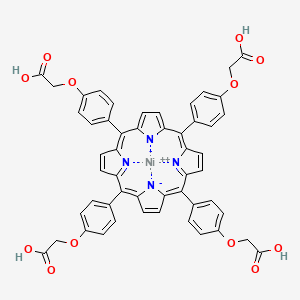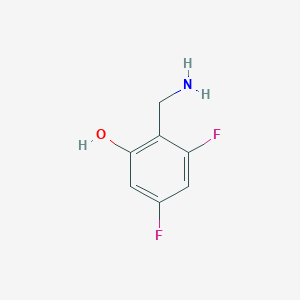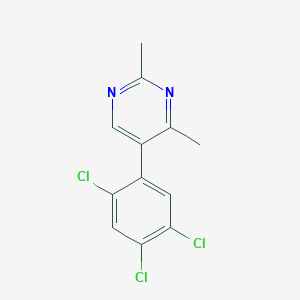![molecular formula C10H10N4O2 B13092627 N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group and a nitro group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-Cyclopropyl-5-amino-1H-pyrrolo[2,3-B]pyridin-4-amine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including inhibition of specific enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These derivatives also possess a pyrrole ring fused with another heterocycle and have been studied for their biological activities.
Uniqueness
N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine stands out due to the presence of the cyclopropyl and nitro groups, which confer unique chemical properties and enhance its biological activity.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-cyclopropyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C10H10N4O2/c15-14(16)8-5-12-10-7(3-4-11-10)9(8)13-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
JUOCJVQSZHOSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C=CNC3=NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13092550.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

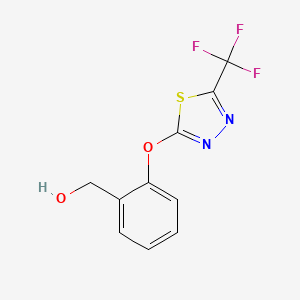
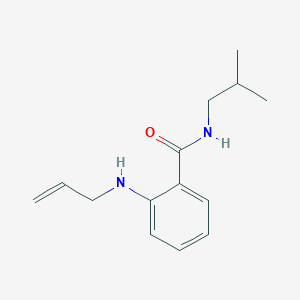
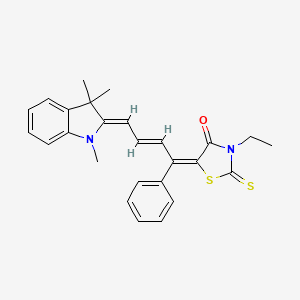
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
